molecular formula C19H17FSi B1314783 ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane CAS No. 910467-79-7

((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane

Cat. No. B1314783
M. Wt: 292.4 g/mol
InChI Key: XBFCWOQPNQXDMH-UHFFFAOYSA-N
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Description

((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane, also known as 4-((4-FEPE)TMS), is a type of organosilicon compound1. This compound is a derivative of the organosilicon compound trimethylsilane (TMS), which is a common reagent used in organic synthesis1.



Synthesis Analysis

The compound has been used in the synthesis of fluoro-aromatic compounds through nucleophilic substitution, which is vital in pharmaceutical and agrochemical industries1. In Grignard syntheses, the trimethylsilyl group can protect the terminal ethynyl group, an important step in organic synthesis1. It’s used in the silylation of ethynyl and ethenyl derivatives, which is a crucial step in the modification of organic compounds1.



Molecular Structure Analysis

The molecular formula of ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane is C19H17FSi1. The InChI Key is XBFCWOQPNQXDMH-UHFFFAOYSA-N1.



Chemical Reactions Analysis

The compound assists in forming crosslinked networks in materials, which is significant for developing advanced materials with specific properties1. It has been used in the synthesis of novel aromatic alkynyl silanes for liquid crystal displays, which are essential components in modern electronic devices1. This compound is involved in photoreactions leading to various organic products, crucial in understanding and developing photochemical processes1.



Physical And Chemical Properties Analysis

The molecular weight of ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane is 292.4 g/mol1. The InChI is 1S/C19H17FSi/c1-21(2,3)15-14-18-8-6-16(7-9-18)4-5-17-10-12-19(20)13-11-17/h6-13H,1-3H31.


Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Fluoro-aromatic Compounds : The compound has been used in the synthesis of fluoro-aromatic compounds through nucleophilic substitution, which is vital in pharmaceutical and agrochemical industries (Zhang, Wen, & Du, 1990).

  • Grignard Reactions : In Grignard syntheses, the trimethylsilyl group can protect the terminal ethynyl group, an important step in organic synthesis (Eaborn, Thompson, & Walton, 1967).

  • Silylation in Organic Synthesis : It's used in the silylation of ethynyl and ethenyl derivatives, which is a crucial step in the modification of organic compounds (Jouikov & Salaheev, 1996).

  • Crosslinked Network Formation : The compound assists in forming crosslinked networks in materials, which is significant for developing advanced materials with specific properties (Srinivasan, Hedrick, Miller, & Pietro, 1997).

Material Science and Photoreactions

  • Liquid Crystal Property : It has been used in the synthesis of novel aromatic alkynyl silanes for liquid crystal displays, which are essential components in modern electronic devices (Srinivasa & Hariprasad, 2014).

  • Photoreactions in Organic Chemistry : This compound is involved in photoreactions leading to various organic products, crucial in understanding and developing photochemical processes (Park, 2007).

  • Hybrid Organic-Inorganic Networks : It's used in the synthesis of hybrid organic-inorganic materials, which have applications in various fields like coatings, sensors, and catalysts (Shea, Loy, & Webster, 1992).

Safety And Hazards

Specific safety and hazard data for ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane is not available in the resources. However, it’s important to handle all chemicals with appropriate safety measures.


properties

IUPAC Name

2-[4-[2-(4-fluorophenyl)ethynyl]phenyl]ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FSi/c1-21(2,3)15-14-18-8-6-16(7-9-18)4-5-17-10-12-19(20)13-11-17/h6-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFCWOQPNQXDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474301
Record name ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane

CAS RN

910467-79-7
Record name ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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